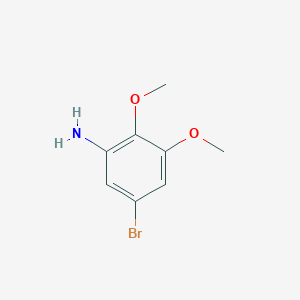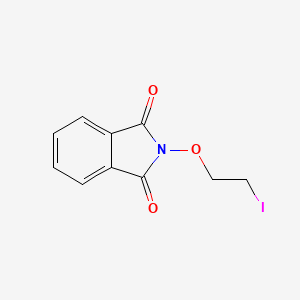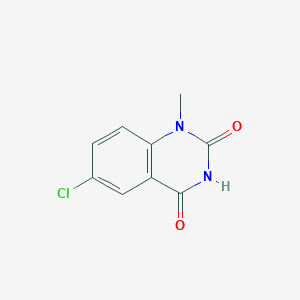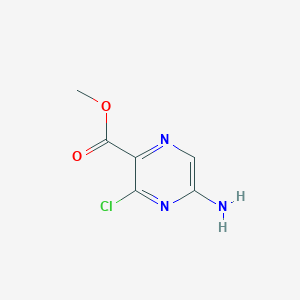
Methyl 5-amino-3-chloropyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-3-chloropyrazine-2-carboxylate is an organic compound with the molecular formula C6H6ClN3O2. This compound is notable for its pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of amino and chloro substituents on the pyrazine ring, along with a carboxylate ester group, makes this compound a versatile intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-chloropyrazine-2-carboxylic acid.
Amination: The carboxylic acid is first converted to its corresponding ester, methyl 3-chloropyrazine-2-carboxylate, using methanol and an acid catalyst.
Nitration and Reduction: The ester undergoes nitration to introduce a nitro group at the 5-position, followed by reduction to convert the nitro group to an amino group, yielding this compound.
Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, which enhance safety and efficiency.
Types of Reactions:
Substitution Reactions: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield hydrazine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Major Products:
Substitution: Products include 5-amino-3-substituted pyrazine-2-carboxylates.
Oxidation: Products include 5-nitro-3-chloropyrazine-2-carboxylate.
Reduction: Products include 5-hydrazino-3-chloropyrazine-2-carboxylate.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of antiviral, antibacterial, and anticancer agents.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism by which methyl 5-amino-3-chloropyrazine-2-carboxylate exerts its effects depends on its specific application. In drug development, it may act by:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.
Comparison with Similar Compounds
Methyl 3-amino-5-chloropyrazine-2-carboxylate: Similar structure but different substitution pattern.
Methyl 3,5-diaminopyrazine-2-carboxylate: Contains an additional amino group, leading to different reactivity and applications.
Methyl 5-amino-3-bromopyrazine-2-carboxylate: Bromine substituent instead of chlorine, affecting its chemical behavior.
Uniqueness: Methyl 5-amino-3-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. Its combination of functional groups allows for diverse chemical transformations, making it a versatile compound in research and industry.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to pharmaceutical research. Its unique properties and reactivity make it a compound of considerable interest for further exploration and application.
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 5-amino-3-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(7)10-3(8)2-9-4/h2H,1H3,(H2,8,10) |
InChI Key |
NNCALKDEIWAWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


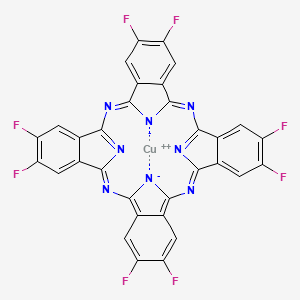
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13030128.png)

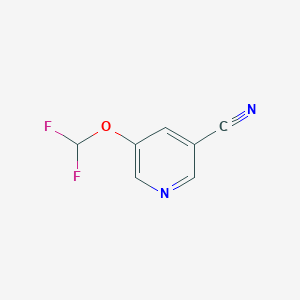
![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)

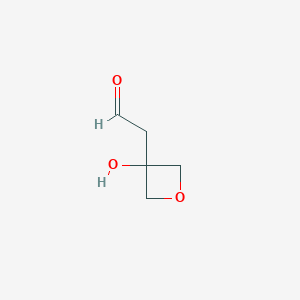
![Methyl 1-cyclobutyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13030162.png)
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)

